yadanziolide A

Übersicht

Beschreibung

Yadanziolid A ist ein natürliches Derivat von Brucea javanica, einer Pflanze, die für ihre medizinischen Eigenschaften bekannt ist. Diese Verbindung hat aufgrund ihrer starken antiviralen und krebshemmenden Aktivitäten große Aufmerksamkeit erregt. Es hat vielversprechende Ergebnisse bei der Hemmung der Proliferation von Krebszellen und der Induktion von Apoptose gezeigt, was es zu einem potenziellen Kandidaten für die Krebstherapie macht .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Yadanziolid A wird hauptsächlich aus den getrockneten Samen von Brucea javanica isoliert. Der Extraktionsprozess umfasst mehrere Schritte, darunter Lösungsmittelextraktion, Chromatographie und Kristallisation. Die spezifischen Synthesewege und Reaktionsbedingungen für Yadanziolid A befinden sich noch in Forschung und Entwicklung, wobei laufende Studien darauf abzielen, die Ausbeute und Reinheit der Verbindung zu optimieren .

Industrielle Produktionsmethoden: Derzeit gibt es keine großtechnischen industriellen Produktionsmethoden für Yadanziolid A. Die Verbindung wird hauptsächlich in Forschungslaboren für wissenschaftliche Studien hergestellt. Zukünftige Fortschritte in der synthetischen Chemie könnten den Weg für eine industrielle Produktion im großen Maßstab ebnen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Yadanziolide A is primarily isolated from the dried seeds of Brucea javanica. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization. The specific synthetic routes and reaction conditions for this compound are still under research and development, with ongoing studies aimed at optimizing the yield and purity of the compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is mainly produced in research laboratories for scientific studies. Future advancements in synthetic chemistry may pave the way for industrial-scale production.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Yadanziolid A unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind entscheidend, um die Struktur der Verbindung zu modifizieren, um ihre biologische Aktivität und Stabilität zu verbessern.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufig werden Oxidationsmittel wie Kaliumpermanganat und Wasserstoffperoxid verwendet.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden eingesetzt.

Substitution: Halogenierungs- und Alkylierungsreaktionen werden unter Verwendung von Reagenzien wie Halogenen und Alkylhalogeniden durchgeführt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Derivate von Yadanziolid A mit verbesserten pharmakologischen Eigenschaften. Diese Derivate werden auf ihre potenziellen therapeutischen Anwendungen untersucht .

4. Wissenschaftliche Forschungsanwendungen

Yadanziolid A hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Modellverbindung für die Untersuchung von Sesquiterpenlactonen und ihren chemischen Eigenschaften verwendet.

Biologie: Untersucht auf seine Rolle bei der Hemmung der Proliferation von Krebszellen und der Induktion von Apoptose.

Medizin: Als potenzieller Therapeutik für die Behandlung von Leberkrebs und anderen bösartigen Erkrankungen untersucht.

Industrie: Mögliche Anwendungen bei der Entwicklung von antiviralen Wirkstoffen und anderen Arzneimitteln

5. Wirkmechanismus

Yadanziolid A entfaltet seine Wirkung, indem es bestimmte molekulare Signalwege angreift. Es hemmt die Phosphorylierung von STAT3 und JAK2, wichtigen Proteinen, die an Zellüberleben und -proliferation beteiligt sind. Durch die Blockierung dieser Signalwege induziert Yadanziolid A Apoptose und unterdrückt das Tumorwachstum. Dieser Mechanismus unterstreicht sein Potenzial als effektives Antitumormittel .

Ähnliche Verbindungen:

- Bruceosid A

- Bruceosid B

- Bruceosid C

Vergleich: Yadanziolid A zeichnet sich durch seine starke antivirale und krebshemmende Aktivität aus. Während ähnliche Verbindungen wie Bruceosid A, B und C ebenfalls biologische Aktivitäten aufweisen, hat Yadanziolid A eine überlegene Wirksamkeit bei der Hemmung der Krebszellproliferation und der Induktion von Apoptose gezeigt. Sein einzigartiger Wirkmechanismus und seine höhere Potenz machen es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung .

Wissenschaftliche Forschungsanwendungen

Overview

Yadanziolide A is recognized for its potent antiviral and anticancer effects, making it a candidate for therapeutic applications. Its mechanism of action involves targeting specific biochemical pathways, which has been the subject of numerous studies.

Anticancer Applications

Mechanism of Action:

this compound has demonstrated the ability to inhibit the proliferation of cancer cells and induce apoptosis. Specifically, it targets the TNF-α/STAT3 pathway , leading to the inhibition of STAT3 and JAK2 phosphorylation, which are critical in cancer progression.

In Vitro Studies:

- In liver cancer cell lines, this compound exhibited dose-dependent cytotoxicity , significantly reducing cell viability and inducing apoptosis at effective concentrations .

- It also inhibited cancer cell migration and invasion, showcasing its potential as an anti-metastatic agent .

In Vivo Studies:

- Animal models treated with this compound showed reduced tumor growth and improved health markers, indicating its effectiveness in vivo .

- The compound's administration resulted in a significant reduction in liver damage associated with tumor growth .

Antiviral Applications

This compound has shown promising results against various viral infections, particularly:

Tobacco Mosaic Virus (TMV):

- The compound demonstrated strong antiviral activity against TMV with an IC50 value of 5.5 μM, indicating its potential as a model compound for studying antiviral agents.

SARS-CoV-2:

- Recent studies have highlighted this compound's efficacy in inhibiting the replication of SARS-CoV-2. It has been proposed as a candidate for developing antiviral drugs against this novel coronavirus, providing a new avenue for treatment strategies .

Biochemical Properties

This compound's biochemical characteristics contribute to its applications in both research and industry:

Chemical Reactions:

The compound undergoes various chemical reactions such as oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance biological activity and stability. Common reagents include:

- Oxidation: Potassium permanganate

- Reduction: Sodium borohydride

- Substitution: Halogenation using halogens.

Wirkmechanismus

Yadanziolide A exerts its effects by targeting specific molecular pathways. It inhibits the phosphorylation of STAT3 and JAK2, key proteins involved in cell survival and proliferation. By blocking these pathways, this compound induces apoptosis and suppresses tumor growth. This mechanism highlights its potential as an effective anticancer agent .

Vergleich Mit ähnlichen Verbindungen

- Bruceoside A

- Bruceoside B

- Bruceoside C

Comparison: Yadanziolide A stands out due to its potent anticancer and antiviral activities. While similar compounds like Bruceoside A, B, and C also exhibit biological activities, this compound has shown superior efficacy in inhibiting cancer cell proliferation and inducing apoptosis. Its unique mechanism of action and higher potency make it a promising candidate for further research and development .

Biologische Aktivität

Yadanziolide A (Y-A) is a natural compound derived from the seeds of Brucea javanica, a plant known for its traditional medicinal properties. Recent research has highlighted its significant biological activities, particularly in the context of cancer treatment. This article provides an overview of the biological activity of this compound, focusing on its anticancer effects, mechanisms of action, and potential therapeutic applications.

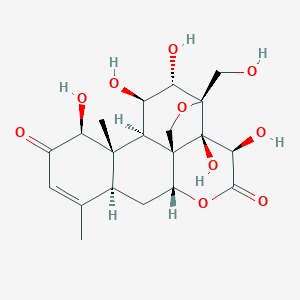

Chemical Structure and Properties

This compound is classified as a sesquiterpene lactone, characterized by a unique bicyclic structure. Its molecular formula is C₁₈H₂₄O₃, which contributes to its diverse biological activities. The compound's structural complexity allows it to interact effectively with various biological targets, enhancing its therapeutic potential.

In Vitro Studies

This compound has demonstrated potent anticancer effects across several cancer cell lines, including liver, breast, and lung cancers. Key findings from recent studies include:

- Cytotoxic Effects : Y-A exhibits dose-dependent cytotoxicity against liver cancer cells (HepG2 and LM-3), significantly inhibiting cell proliferation and inducing apoptosis at concentrations as low as 0.1 μM .

- Mechanism of Action : The compound primarily targets the TNF-α/STAT3 signaling pathway. It inhibits the phosphorylation of STAT3 and JAK2, leading to the activation of apoptotic pathways and suppression of tumor growth .

In Vivo Studies

In animal models, this compound has shown promising results in inhibiting tumor growth:

- Tumor Growth Suppression : Mice treated with Y-A (2 mg/kg/day) exhibited significant reductions in tumor size compared to control groups after two weeks .

- Liver Protection : Histological analysis revealed that Y-A treatment reduced liver damage associated with tumor growth, indicating its potential as a hepatoprotective agent during cancer therapy .

Comparative Biological Activity

To contextualize the activity of this compound, it is useful to compare it with other compounds derived from Brucea javanica and similar natural products.

| Compound Name | Source | Biological Activity | Unique Features |

|---|---|---|---|

| Yadanziolide B | Brucea javanica | Antiviral | Similar structure but different functional groups |

| Artemisinin | Artemisia annua | Antimalarial | Contains an endoperoxide bridge crucial for activity |

| Costunolide | Saussurea costus | Anti-inflammatory, Anticancer | Exhibits different anti-cancer mechanisms |

| Parthenolide | Tanacetum parthenium | Anti-inflammatory | Known for inhibiting NF-kB signaling pathway |

Case Studies

Recent studies have explored the efficacy of this compound in various cancer types:

- Liver Cancer : A study demonstrated that Y-A effectively reduced tumor volume in liver cancer models by inducing apoptosis through the JAK-STAT pathway .

- Breast Cancer : Preliminary investigations suggest that Y-A may also inhibit proliferation in breast cancer cell lines, although further research is needed to establish its efficacy and mechanisms in this context.

Eigenschaften

IUPAC Name |

(1R,2R,3R,6R,8S,12S,13S,14R,15R,16S,17R)-2,3,12,15,16-pentahydroxy-17-(hydroxymethyl)-9,13-dimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O10/c1-7-3-9(22)13(24)17(2)8(7)4-10-18-6-29-19(5-21,14(25)11(23)12(17)18)20(18,28)15(26)16(27)30-10/h3,8,10-15,21,23-26,28H,4-6H2,1-2H3/t8-,10+,11+,12+,13+,14-,15-,17-,18+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKKRGMRXXMDDP-JVDXBALSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)CO)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@]4([C@H](C(=O)O3)O)O)(OC5)CO)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.